Cas no 2228481-66-9 (methyl 5-(sulfanylmethyl)thiophene-2-carboxylate)

Methyl 5-(sulfanylmethyl)thiophene-2-carboxylate is a sulfur-containing heterocyclic compound featuring a thiophene core functionalized with a carboxylate ester and a sulfanylmethyl group. This structure imparts versatility in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science applications. The presence of both ester and thiol functionalities allows for selective derivatization, enabling further modifications such as nucleophilic substitutions or cross-coupling reactions. Its stability under standard conditions and compatibility with common reagents make it a practical intermediate for constructing complex molecular architectures. The compound's balanced reactivity profile is advantageous for researchers seeking to explore thiophene-based scaffolds in medicinal chemistry or functional materials.
methyl 5-(sulfanylmethyl)thiophene-2-carboxylate structure
2228481-66-9 structure
Product Name:methyl 5-(sulfanylmethyl)thiophene-2-carboxylate
CAS No:2228481-66-9
MF:C7H8O2S2
MW:188.267219543457
CID:6283724
PubChem ID:165845438
Update Time:2025-10-30

methyl 5-(sulfanylmethyl)thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 5-(sulfanylmethyl)thiophene-2-carboxylate
    • 2228481-66-9
    • EN300-1785640
    • Inchi: 1S/C7H8O2S2/c1-9-7(8)6-3-2-5(4-10)11-6/h2-3,10H,4H2,1H3
    • InChI Key: ZLHUTDFBYRJXEK-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OC)=CC=C1CS

Computed Properties

  • Exact Mass: 187.99657184g/mol
  • Monoisotopic Mass: 187.99657184g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 55.5Ų

methyl 5-(sulfanylmethyl)thiophene-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1785640-1g
methyl 5-(sulfanylmethyl)thiophene-2-carboxylate
2228481-66-9
1g
$1157.0 2023-09-19
Enamine
EN300-1785640-5g
methyl 5-(sulfanylmethyl)thiophene-2-carboxylate
2228481-66-9
5g
$3355.0 2023-09-19
Enamine
EN300-1785640-10g
methyl 5-(sulfanylmethyl)thiophene-2-carboxylate
2228481-66-9
10g
$4974.0 2023-09-19
Enamine
EN300-1785640-0.05g
methyl 5-(sulfanylmethyl)thiophene-2-carboxylate
2228481-66-9
0.05g
$972.0 2023-09-19
Enamine
EN300-1785640-0.1g
methyl 5-(sulfanylmethyl)thiophene-2-carboxylate
2228481-66-9
0.1g
$1019.0 2023-09-19
Enamine
EN300-1785640-0.25g
methyl 5-(sulfanylmethyl)thiophene-2-carboxylate
2228481-66-9
0.25g
$1065.0 2023-09-19
Enamine
EN300-1785640-0.5g
methyl 5-(sulfanylmethyl)thiophene-2-carboxylate
2228481-66-9
0.5g
$1111.0 2023-09-19
Enamine
EN300-1785640-1.0g
methyl 5-(sulfanylmethyl)thiophene-2-carboxylate
2228481-66-9
1g
$1157.0 2023-06-02
Enamine
EN300-1785640-2.5g
methyl 5-(sulfanylmethyl)thiophene-2-carboxylate
2228481-66-9
2.5g
$2268.0 2023-09-19
Enamine
EN300-1785640-5.0g
methyl 5-(sulfanylmethyl)thiophene-2-carboxylate
2228481-66-9
5g
$3355.0 2023-06-02

Additional information on methyl 5-(sulfanylmethyl)thiophene-2-carboxylate

Methyl 5-(Sulfanylmethyl)thiophene-2-carboxylate (CAS No. 2228481-66-9): An Overview

Methyl 5-(sulfanylmethyl)thiophene-2-carboxylate (CAS No. 2228481-66-9) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its thiophene ring, which is a five-membered aromatic heterocycle containing a sulfur atom, and the presence of a methyl ester group and a sulfanyl methyl substituent. These structural features contribute to its chemical stability and reactivity, making it an attractive candidate for further research and development.

The synthesis of methyl 5-(sulfanylmethyl)thiophene-2-carboxylate typically involves multistep processes, including the formation of the thiophene ring and the introduction of the sulfanyl methyl and methyl ester groups. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel one-pot synthesis method that significantly reduced reaction time and improved yield while minimizing waste generation.

In the realm of medicinal chemistry, methyl 5-(sulfanylmethyl)thiophene-2-carboxylate has shown promise as a lead compound for drug discovery. Its thiophene scaffold is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. A recent study conducted by researchers at the University of California, Los Angeles (UCLA) demonstrated that derivatives of this compound exhibited potent inhibitory effects on cancer cell proliferation, particularly in breast and lung cancer cell lines. The sulfanyl methyl group was found to play a crucial role in enhancing the compound's bioavailability and selectivity.

Beyond its potential as a therapeutic agent, methyl 5-(sulfanylmethyl)thiophene-2-carboxylate has also been explored for its applications in materials science. The thiophene ring is known for its excellent electronic properties, making it suitable for use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). A study published in Advanced Materials in 2020 reported that thin films of this compound exhibited high charge carrier mobility and good photovoltaic performance, suggesting its potential as a next-generation material for electronic devices.

The environmental impact of methyl 5-(sulfanylmethyl)thiophene-2-carboxylate is another area of active research. While the compound itself is not classified as hazardous, its production and disposal must be carefully managed to minimize environmental contamination. Green chemistry principles are increasingly being applied to the synthesis of this compound to ensure sustainable practices. For example, the use of biocatalysts and renewable solvents has been shown to reduce the ecological footprint of its production process.

In conclusion, methyl 5-(sulfanylmethyl)thiophene-2-carboxylate (CAS No. 2228481-66-9) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure provides a foundation for further exploration in medicinal chemistry, materials science, and environmental sustainability. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying its importance in the scientific community.

Recommended suppliers
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.